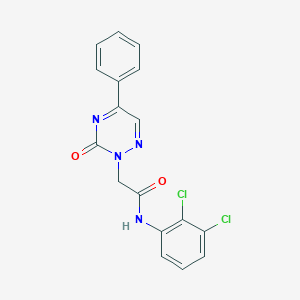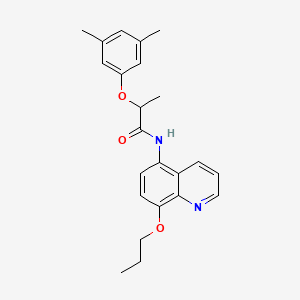![molecular formula C24H20FN3O4 B14980839 N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B14980839.png)
N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of a hydrazide with a carboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.
-
Introduction of the Fluorophenoxy Group: : The fluorophenoxy group can be introduced by reacting the oxadiazole intermediate with a fluorophenol derivative in the presence of a suitable base, such as potassium carbonate (K2CO3), under reflux conditions.
-
Benzylation: : The final step involves the benzylation of the intermediate compound using benzyl chloride in the presence of a base, such as sodium hydride (NaH), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, bases (e.g., potassium carbonate, sodium hydride)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing the fluorophenoxy moiety
Applications De Recherche Scientifique
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
-
Biology: : The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
-
Medicine: : Preliminary studies suggest that the compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a potential lead compound for drug development.
-
Industry: : The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxadiazole ring and fluorophenoxy group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-2-(4-fluorophenoxy)-N-methylacetamide: Similar structure with a methyl group instead of the oxadiazole ring.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Contains a benzimidazole ring and benzoylphenoxy group.
Uniqueness
N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H20FN3O4 |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
N-benzyl-2-[2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H20FN3O4/c25-18-10-12-19(13-11-18)30-16-23-27-24(28-32-23)20-8-4-5-9-21(20)31-15-22(29)26-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,26,29) |
Clé InChI |
PKPMRAPBMZMDJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980758.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14980764.png)
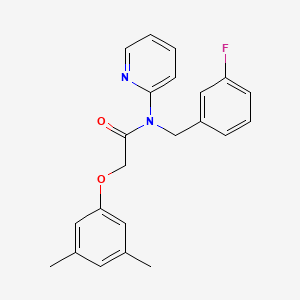
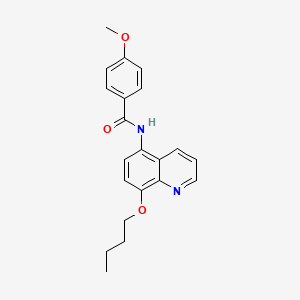
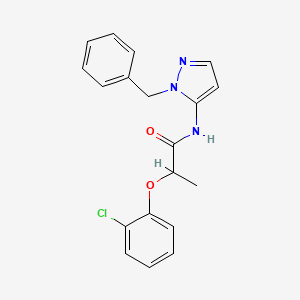
![1-(2,3-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B14980792.png)
![2-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14980796.png)

![6-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980813.png)
![{[1-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B14980818.png)

![2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine](/img/structure/B14980832.png)
